molecular formula C12H24N2O5 B13828006 [2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate

[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate

Cat. No.: B13828006
M. Wt: 280.35 g/mol
InChI Key: NDWLQBKONOLZFQ-KXGHAPEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Carisoprodol-d4 involves the incorporation of deuterium atoms into the Hydroxy Carisoprodol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Hydroxy Carisoprodol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Carisoprodol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxy Carisoprodol-d4 is widely used in scientific research, including:

    Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of Carisoprodol.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Carisoprodol.

    Biological Studies: Used in studies related to muscle relaxation and central nervous system effects.

    Industrial Applications: Employed in the development of new muscle relaxants and related compounds.

Mechanism of Action

The mechanism of action of Hydroxy Carisoprodol-d4 is similar to that of Carisoprodol. It acts as a central muscle relaxant by blocking interneuronal activity and depressing polysynaptic neuron transmission in the spinal cord and reticular formation of the brain. This leads to muscle relaxation and relief from discomfort associated with musculoskeletal conditions. The compound is metabolized to meprobamate, which has anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Carisoprodol: The parent compound, used as a muscle relaxant.

    Meprobamate: A metabolite of Carisoprodol with anxiolytic and sedative properties.

    Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.

    Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness

Hydroxy Carisoprodol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C12H24N2O5

Molecular Weight

280.35 g/mol

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)/i6D2,7D2

InChI Key

NDWLQBKONOLZFQ-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C(C)(CC(C)O)C([2H])([2H])OC(=O)NC(C)C)OC(=O)N

Canonical SMILES

CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N

Origin of Product

United States

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